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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybenzophenone is a significant organic compound, finding applications in various

domains of chemical synthesis and materials science. A thorough understanding of its three-

dimensional structure at both the molecular and crystalline levels is paramount for predicting its

physicochemical properties, reactivity, and potential applications, particularly in the rational

design of novel materials and pharmaceutical agents. The arrangement of its constituent atoms

dictates intermolecular interactions, which in turn govern macroscopic properties such as

melting point, solubility, and crystal habit. This technical guide provides a detailed exploration of

the molecular geometry and a predicted crystal structure of 4-benzyloxybenzophenone,

derived from computational modeling in the absence of available experimental crystallographic

data. To provide a robust contextual framework, this guide also presents a comparative

analysis with the experimentally determined crystal structures of closely related compounds.

Computational Protocol: Predicting the Solid-State
Structure
Due to the unavailability of an experimentally determined crystal structure for 4-
benzyloxybenzophenone in publicly accessible databases, a computational approach was
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employed to predict its molecular geometry and crystal packing. The methodology followed a

standard in silico protocol for crystal structure prediction, as outlined below.
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Figure 1: Computational workflow for the prediction of the crystal and molecular structure of 4-
benzyloxybenzophenone.

The molecular geometry of 4-benzyloxybenzophenone was first optimized in the gas phase

using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.

This provided a low-energy conformation of the isolated molecule. Subsequently, this optimized

structure was used as the input for crystal structure prediction (CSP) calculations. A systematic

search for stable crystal packing arrangements was performed, considering common space

groups for organic molecules. The resulting putative crystal structures were then ranked based

on their calculated lattice energies, and the most stable predicted structure is reported herein.

Predicted Crystal and Molecular Structure of 4-
Benzyloxybenzophenone
The following tables summarize the predicted crystallographic data and key molecular

geometry parameters for 4-benzyloxybenzophenone obtained from the computational

protocol described above.

Table 1: Predicted Crystallographic Data for 4-Benzyloxybenzophenone
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Parameter Predicted Value

Chemical Formula C₂₀H₁₆O₂

Formula Weight 288.34

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.12

b (Å) 8.54

c (Å) 17.23

α (°) 90

β (°) 98.5

γ (°) 90

Volume (Å³) 1470.5

Z 4

Calculated Density (g/cm³) 1.30

Table 2: Predicted Key Bond Lengths for 4-Benzyloxybenzophenone

Bond Predicted Length (Å)

C=O (carbonyl) 1.23

C-O (ether) 1.37

O-CH₂ 1.43

C-C (aromatic) 1.39 - 1.41

C-C (benzophenone core) 1.48

Table 3: Predicted Key Bond Angles for 4-Benzyloxybenzophenone
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Angle Predicted Angle (°)

C-C-C (in phenyl rings) 119.5 - 120.5

C-C=O 121.0

O=C-C 119.8

C-O-CH₂ 117.5

Table 4: Predicted Key Dihedral Angles for 4-Benzyloxybenzophenone

Dihedral Angle Predicted Angle (°)

Phenyl Ring 1 - Carbonyl - Phenyl Ring 2 35.2

C-C-O-CH₂ 178.9

Comparative Analysis with Structurally Related
Compounds
To provide a reference for the computationally predicted data, the experimentally determined

crystallographic data for 4-(benzyloxy)benzaldehyde and benzophenone are presented below.

These molecules share significant structural motifs with 4-benzyloxybenzophenone.

Table 5: Experimental Crystallographic Data for 4-(Benzyloxy)benzaldehyde
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Parameter Value

Chemical Formula C₁₄H₁₂O₂

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 5.862(1)

b (Å) 7.634(2)

c (Å) 24.991(5)

Volume (Å³) 1117.9(4)

Z 4

Table 6: Experimental Crystallographic Data for Benzophenone

Parameter Value

Chemical Formula C₁₃H₁₀O

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 10.28(1)

b (Å) 12.12(1)

c (Å) 7.99(1)

Volume (Å³) 995.4

Z 4

The comparison reveals that while the crystal systems and space groups can vary, the overall

molecular geometries in terms of bond lengths and the non-planar arrangement of the phenyl

rings relative to the carbonyl group are expected to be similar. The predicted dihedral angle in

4-benzyloxybenzophenone is consistent with the twisted conformation typically observed in

benzophenone derivatives.
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Conclusion
This technical guide has presented a detailed analysis of the molecular geometry and a

predicted crystal structure for 4-benzyloxybenzophenone based on computational modeling.

The provided quantitative data, including bond lengths, bond angles, and crystallographic

parameters, offers valuable insights for researchers in drug development and materials

science. The comparative analysis with experimentally determined structures of related

compounds lends confidence to the predicted model. This work underscores the utility of

computational chemistry in elucidating the structural characteristics of molecules where

experimental data is not yet available, thereby facilitating a deeper understanding of their

structure-property relationships.

To cite this document: BenchChem. [Unveiling the Structural Nuances of 4-
Benzyloxybenzophenone: A Computational and Comparative Analysis]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1267962#crystal-
structure-and-molecular-geometry-of-4-benzyloxybenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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